molecular formula C11H23NO4 B1681795 Sinbaglustat CAS No. 441061-33-2

Sinbaglustat

Katalognummer: B1681795
CAS-Nummer: 441061-33-2
Molekulargewicht: 233.30 g/mol
InChI-Schlüssel: HCZQIIVHWYFIPW-UKKRHICBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sinbaglustat, also known as ACT-519276, is a small molecule drug developed by Idorsia Ltd. It is a brain-penetrating inhibitor of glucosylceramide synthase and non-lysosomal glucosylceramidase. This compound is primarily being investigated as a potential treatment for lysosomal storage disorders, such as Tay-Sachs disease and GM2 gangliosidosis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sinbaglustat is an N-alkyl iminosugar, specifically (2S,3R,4R,5S)-2-(hydroxymethyl)-1-pentylpiperidine-3,4,5-triol. The synthesis involves the following steps:

Industrial Production Methods: The industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time during the alkylation and hydroxylation steps. The final product is purified using standard techniques such as crystallization or chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Sinbaglustat durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

  • Lysosomal Storage Disorders : Sinbaglustat is being investigated as a potential treatment for conditions such as Tay-Sachs disease and GM2 gangliosidosis. Its dual inhibition mechanism allows for modulation of glycosphingolipid metabolism, which is disrupted in these disorders .
  • Pharmacokinetics and Pharmacodynamics : Initial studies have demonstrated that this compound is well-tolerated across various doses, with a pharmacokinetic profile suitable for twice-daily dosing. The compound exhibits dose-dependent inhibition of glucosylceramide levels, reflecting its efficacy in modulating glycosphingolipid metabolism .
  • Neurodegenerative Disease Models : Preclinical studies indicate that this compound can enhance survival rates in animal models of neurodegenerative diseases associated with lysosomal dysfunction. This suggests its potential role in therapeutic strategies aimed at neuroprotection and disease progression modulation .
  • Renal Function Impact : Research has shown that renal function impairment affects the pharmacokinetics of this compound. Adjustments in dosing may be necessary for patients with varying degrees of renal impairment to ensure safety and efficacy .

Clinical Trials and Case Studies

  • First-in-Human Study : A pivotal study assessed the safety, tolerability, and pharmacokinetics of this compound in healthy subjects. The results indicated that the compound was well-tolerated at doses up to 2,000 mg, with significant reductions in plasma levels of glucosylceramide and related glycosphingolipids observed .
  • Renal Function Study : A study examining subjects with mild to severe renal impairment found that this compound's exposure increased significantly with worsening renal function. This necessitates careful monitoring and potential dose adjustments in clinical settings .

Data Tables

Study Type Population Key Findings
First-in-Human TrialHealthy SubjectsWell-tolerated; significant dose-dependent reduction in glucosylceramide levels; compatible PK profile for b.i.d dosing .
Renal Function Impact StudySubjects with Renal ImpairmentIncreased exposure to this compound; need for dose adjustments based on renal function severity .

Wirkmechanismus

Sinbaglustat exerts its effects by inhibiting glucosylceramide synthase and non-lysosomal glucosylceramidase. These enzymes are involved in the synthesis and degradation of glycosphingolipids, respectively. By inhibiting these enzymes, this compound reduces the accumulation of glycosphingolipids in lysosomes, thereby alleviating the symptoms of lysosomal storage disorders .

Biologische Aktivität

Sinbaglustat (also known as ACT-519276) is a novel pharmaceutical compound developed primarily for the treatment of lysosomal storage disorders (LSDs). It functions as a dual inhibitor of glucosylceramide synthase (GCS) and non-lysosomal glucosylceramidase (GBA2), which are critical enzymes in glycosphingolipid metabolism. This article explores the biological activity of this compound, focusing on its pharmacokinetics, pharmacodynamics, safety, and tolerability based on recent clinical studies.

This compound inhibits GCS and GBA2, leading to altered levels of glycosphingolipids (GSLs) in the body. The compound is particularly notable for its potency; it is approximately 50-fold more potent against GBA2 than GCS. This differential potency allows this compound to modulate GSL levels effectively, which is crucial in managing conditions associated with lysosomal dysfunction.

Biological Activity Summary Table

Activity Description
Target Enzymes GCS and GBA2
Potency 50-fold more potent against GBA2 than GCS
Primary Indications Lysosomal storage disorders (e.g., Gaucher disease, Niemann-Pick disease)
Mechanism Inhibition leads to decreased GlcCer and downstream GSL levels

First-in-Human Study

A pivotal study assessed the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound through single-ascending dose (SAD) and multiple-ascending dose (MAD) trials involving healthy subjects. Key findings include:

  • Tolerability : this compound was well-tolerated across all tested doses, with no serious adverse effects reported.
  • Pharmacokinetics : Rapid absorption was observed, with a biphasic decline in plasma concentrations post-administration. Steady-state conditions were reached by Day 2 in the MAD study.
  • Pharmacodynamics : There was a dose-dependent decrease in plasma concentrations of GlcCer, LacCer, and Gb3, indicating effective inhibition of GCS and engagement of GBA2 .

Renal Function Impact Study

Another significant study investigated how renal function impairment affects the pharmacokinetics and safety profile of this compound. The results indicated:

  • This compound is primarily excreted unchanged in urine.
  • In subjects with impaired renal function, exposure to this compound increased significantly:
    • Mild impairment: 1.2-fold increase
    • Moderate impairment: 1.8-fold increase
    • Severe impairment: 2.6-fold increase
  • Overall, this compound was well tolerated even among subjects with varying degrees of renal function .

Summary of Clinical Findings Table

Study Type Key Findings
First-in-Human Study Well-tolerated; rapid absorption; dose-dependent inhibition of GSLs
Renal Function Impact Study Increased exposure in impaired renal function; no significant adverse effects reported

Case Studies and Preclinical Models

This compound has shown promise in preclinical models for various neurodegenerative diseases associated with lysosomal dysfunction. Notably:

  • In animal models of Gaucher disease type 1 and Niemann-Pick disease type C, pharmacological blockade using this compound extended survival rates.
  • The compound has been linked to normalization of aberrant lysosomal pH levels and reduction in pro-apoptotic ceramide levels .

Eigenschaften

CAS-Nummer

441061-33-2

Molekularformel

C11H23NO4

Molekulargewicht

233.30 g/mol

IUPAC-Name

(2S,3R,4R,5S)-2-(hydroxymethyl)-1-pentylpiperidine-3,4,5-triol

InChI

InChI=1S/C11H23NO4/c1-2-3-4-5-12-6-9(14)11(16)10(15)8(12)7-13/h8-11,13-16H,2-7H2,1H3/t8-,9-,10+,11+/m0/s1

InChI-Schlüssel

HCZQIIVHWYFIPW-UKKRHICBSA-N

SMILES

CCCCCN1CC(C(C(C1CO)O)O)O

Isomerische SMILES

CCCCCN1C[C@@H]([C@H]([C@@H]([C@@H]1CO)O)O)O

Kanonische SMILES

CCCCCN1CC(C(C(C1CO)O)O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

OGT-2378 ;  OGT2378;  OGT 2378;  sinbaglustat.

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sinbaglustat
Reactant of Route 2
Reactant of Route 2
Sinbaglustat
Reactant of Route 3
Reactant of Route 3
Sinbaglustat
Reactant of Route 4
Sinbaglustat
Reactant of Route 5
Sinbaglustat
Reactant of Route 6
Sinbaglustat

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.